4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzenesulfonamide group, and a trimethoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a nucleophilic substitution reaction, where a sulfonamide derivative reacts with the thiazolidinone intermediate.
Addition of the Trimethoxyphenyl Moiety: The final step involves the condensation of the thiazolidinone-benzenesulfonamide intermediate with a trimethoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]benzenesulfonamide
- (5Z)-2-aryl-5-arylmethylidene-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O6S3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O6S3/c1-12-5-7-14(8-6-12)31(24,25)21-22-19(23)17(30-20(22)29)11-13-9-15(26-2)18(28-4)16(10-13)27-3/h5-11,21H,1-4H3/b17-11- |
InChI Key |
SHJZBGWNHRNWNL-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Origin of Product |
United States |
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